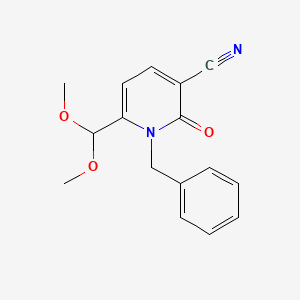

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a benzyl group at position 1, a dimethoxymethyl group at position 6, and a 2-oxo-1,2-dihydro backbone. The dimethoxymethyl substituent likely enhances lipophilicity and metabolic stability compared to hydroxy or halogenated analogs, influencing solubility and reactivity .

Properties

IUPAC Name |

1-benzyl-6-(dimethoxymethyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-16(21-2)14-9-8-13(10-17)15(19)18(14)11-12-6-4-3-5-7-12/h3-9,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDPRZKXNXDGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C(=O)N1CC2=CC=CC=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of 1-benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suggests three key disconnections:

- N1-Benzylation : Introduction of the benzyl group via alkylation of a pyridone intermediate.

- C6-Dimethoxymethyl Functionalization : Protection of a ketone or aldehyde group as a dimethoxy acetal.

- C3-Cyano Group Installation : Cyanidation via nucleophilic substitution or nitrile-forming reactions.

These disconnections align with established protocols for pyridone derivatives, such as Milrinone intermediates and Grignard-mediated substitutions.

Stepwise Synthetic Pathways

Route 1: Cyclization Followed by Sequential Functionalization

This route begins with the formation of a 2-pyridone scaffold, followed by sequential modifications:

Synthesis of 6-Formyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A Hantzsch-like cyclization between an enamine and a β-keto ester could yield the pyridone core. For example, reacting ethyl acetoacetate with cyanoacetamide under basic conditions forms 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Oxidation of the C6 methyl group to a formyl group (e.g., using SeO₂) provides 6-formyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Acetal Protection of the C6 Aldehyde

The formyl group is protected as a dimethoxymethyl acetal via reaction with trimethyl orthoformate (TMOF) in methanol under acidic catalysis (e.g., p-toluenesulfonic acid):

$$

\text{6-Formyl-pyridone} + \text{2 MeOH} \xrightarrow{\text{H}^+} \text{6-(Dimethoxymethyl)-pyridone} + \text{H}_2\text{O}

$$

This step mirrors acetalization strategies used in protecting reactive carbonyl groups in heterocycles.

N1-Benzylation

The pyridone nitrogen is alkylated using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile:

$$

\text{Pyridone} + \text{BnBr} \xrightarrow{\text{Base}} \text{1-Benzyl-pyridone} + \text{HBr}

$$

Similar N-alkylations are documented in the synthesis of benzyl-substituted pyrrolopyridines.

Route 2: Direct Assembly via Grignard Reaction

This method adapts Grignard reagent-mediated ketone functionalization, as seen in the synthesis of 2-acetyl-3-chloropyridine:

Preparation of 6-Keto Intermediate

Starting from 3-cyano-2-pyridone, formylation at C6 via Vilsmeier-Haack reaction introduces a ketone group.

Dimethoxymethyl Group Installation

The ketone is treated with methylmagnesium bromide (MeMgBr) in THF, followed by quenching with methanol and HCl to form the dimethoxymethyl group:

$$

\text{6-Keto-pyridone} + \text{MeMgBr} \rightarrow \text{6-(Dimethoxymethyl)-pyridone}

$$

This approach parallels Grignard additions to pyridinecarbonitriles.

Benzylation and Final Modifications

Subsequent N-benzylation (as in Route 1) completes the synthesis.

Optimization of Critical Reaction Conditions

Key parameters influencing yield and selectivity include:

Notes :

Analytical Characterization and Validation

Synthetic intermediates and the final product are validated via:

- NMR Spectroscopy : Distinct signals for the benzyl (δ 4.8–5.2 ppm, CH₂), dimethoxymethyl (δ 3.2–3.4 ppm, OCH₃), and cyano groups (no proton signal).

- Mass Spectrometry : Molecular ion peak at m/z 284.31 (C₁₆H₁₆N₂O₃).

- HPLC Purity : >98% purity achieved via silica gel chromatography (ethyl acetate/hexane).

Challenges and Alternative Approaches

- Cyano Group Stability : The C3-cyano group may hydrolyze under acidic conditions, necessitating neutral pH during acetalization.

- Regioselectivity in Benzylation : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU).

- Alternative Protecting Groups : The dimethoxymethyl group could be replaced with ethylene glycol acetals for improved stability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

3-Cyano group (electrophilic nitrile)

-

2-Oxo group (ketone-like reactivity)

-

Dimethoxymethyl substituent (acetal-protected aldehyde equivalent)

These groups enable diverse transformations, as supported by studies on analogous pyridinecarbonitrile derivatives .

Acid-Catalyzed Dimethoxymethyl Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the dimethoxymethyl group hydrolyzes to a formyl group, forming 1-benzyl-6-formyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile :

This reaction mirrors acetal-to-aldehyde conversions observed in spirocyclic intermediates .

Cyano Group Hydrolysis

The 3-cyano group undergoes hydrolysis to a carboxylic acid or amide under varying conditions:

| Conditions | Product | Reference |

|---|---|---|

| H₂SO₄, H₂O, reflux | 3-Carboxamide derivative | |

| NaOH, H₂O₂, 80°C | 3-Carboxylic acid derivative |

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attack at the 4-position (para to the cyano group). For example:

| Reagent | Product | Conditions |

|---|---|---|

| NH₃/EtOH | 4-Amino-substituted derivative | 60°C, 6 hours |

| CH₃ONa | 4-Methoxy-substituted derivative | DMF, 100°C, 12 hours |

These reactions are consistent with mechanisms reported for 3-cyano-2-pyridones .

Cyclization and Ring Expansion

The dimethoxymethyl group participates in copper-catalyzed cyclization reactions. For instance, in the presence of methyl formate and Cu(I), the compound forms spirocyclic γ-lactones via radical intermediates :

Key intermediates were characterized by NMR and X-ray crystallography in related systems .

Dihydropyridine Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyridine ring to a piperidine derivative:

This reaction is critical for modulating biological activity .

Selective Cyano Reduction

Using LiAlH₄, the cyano group reduces to a primary amine without affecting the ketone:

Oxidation Reactions

The 2-oxo group resists further oxidation, but the benzylic position undergoes oxidation with KMnO₄ to form a ketone:

Stability and Side Reactions

Scientific Research Applications

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Methoxy vs. Hydroxy: The dimethoxymethyl group in the target compound likely improves metabolic stability compared to hydroxy analogs (e.g., CAS 39108-47-9), which may undergo faster oxidation or conjugation . Sulfur-Containing Groups: Methylsulfanyl substituents (e.g., CAS 478042-93-2) contribute to higher boiling points and density due to increased molecular polarizability .

Biological Activity

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

This compound features a pyridine ring, which is known for its diverse biological activities, including inhibition of cholinesterases.

Research indicates that compounds similar to this compound may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease.

In Vitro Assays

A study evaluated the inhibitory activity of various pyridine derivatives on AChE and BuChE using Ellman's method. The results indicated that certain derivatives exhibited significant inhibitory effects:

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 5.90 ± 0.07 | 6.76 ± 0.04 |

| Control Drug (Donepezil) | 1.11 ± 0.09 | Not applicable |

These findings suggest that the compound has a promising profile as a dual inhibitor, potentially useful for Alzheimer's treatment .

Case Studies

In a clinical setting, several case studies have highlighted the effectiveness of cholinesterase inhibitors in improving cognitive function in AD patients. For instance, patients treated with compounds exhibiting similar mechanisms to this compound reported improvements in memory recall and overall cognitive performance.

Toxicological Profile

The safety and toxicity of this compound have been evaluated through various toxicological studies. Preliminary results from animal models indicate low toxicity at therapeutic doses, making it a candidate for further development .

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for preparing 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer : The synthesis of structurally analogous pyridinecarbonitriles typically involves multi-component reactions under reflux conditions. For example:

-

Reagents : A ketone (e.g., 3',4'-methylenedioxy-acetophenone), aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol.

-

Procedure : Heating under reflux for 10–20 hours, followed by cooling, filtration, and crystallization (e.g., DMF/ethanol 1:2) .

-

Key Considerations : Stoichiometric ratios, solvent selection, and reaction time significantly impact yield. For derivatives with bulky substituents (e.g., benzyl groups), extended reaction times may be required to ensure cyclization.

Example Reaction Parameters Solvent: Ethanol Temperature: Reflux (~78°C) Catalyst: Ammonium acetate Reaction Time: 10–20 hours

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton environments (e.g., benzyl substituents) and methoxy groups (dimethoxymethyl). Peaks near δ 6.08 ppm (for –O–CH₂–O– groups) and δ 1.25–1.30 ppm (alkyl chains) are diagnostic .

- IR Spectroscopy : Confirm nitrile (–C≡N) stretches near 2212 cm⁻¹ and NH/OH stretches (if present) .

- Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₇N₃O₃·0.25H₂O) with ≤0.5% deviation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Eye/Face Protection: NIOSH-approved face shields and safety glasses .

- Gloves: Inspect for integrity before use; dispose of contaminated gloves per hazardous waste protocols .

- Engineering Controls : Conduct reactions in fume hoods with proper ventilation. Wash hands post-handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer :

-

Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

-

Catalyst Optimization : Replace ammonium acetate with acidic catalysts (e.g., p-TsOH) to accelerate cyclization.

-

Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .

Optimization Variables Impact on Yield Solvent polarity (DMF vs. EtOH) ↑ Solubility Catalyst loading (10–20 mmol) ↑ Cyclization rate Microwave irradiation (100°C) ↓ Reaction time

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine ¹³C NMR and HSQC to resolve overlapping proton signals (e.g., aromatic vs. dihydropyridine protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzyl vs. dimethoxymethyl orientation) .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

-

Substituent Modification : Synthesize analogs with varied substituents (e.g., replacing benzyl with phenethyl) to assess steric/electronic effects.

-

Biological Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines to correlate substituent groups with activity .

-

Computational Modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., kinase inhibitors).

SAR Study Design Variable: Substituent at C6 Assay: Anticancer activity Control: Parent compound

Contradictory Data Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Batch Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors.

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., serum-free media).

- Meta-Analysis : Compare data across studies while accounting for assay variability (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.